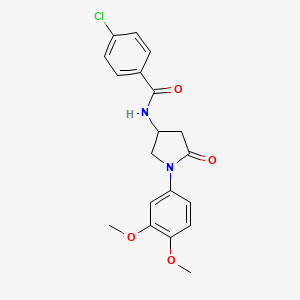

4-氯-N-(1-(3,4-二甲氧基苯基)-5-氧代吡咯烷-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-chloro-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide" is a chemical entity that appears to be related to a class of compounds with potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various benzamide derivatives with similar structural motifs, such as chloro substituents and heterocyclic components, which are often explored for their biological activities, particularly in the realm of kinase inhibition and cancer therapy , as well as their physical and chemical properties .

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest due to their potential therapeutic applications. For instance, the paper titled "Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors" describes the design and synthesis of novel 4-chloro-benzamides derivatives, which are evaluated as RET kinase inhibitors for cancer therapy . Although the synthesis of the specific compound is not detailed, the methodologies used for similar compounds typically involve multi-step synthetic routes that introduce various functional groups to the benzamide core.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The paper "Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide" provides an in-depth analysis of the molecular structure of a related compound using X-ray diffraction and various spectroscopic techniques . These methods allow for the determination of the three-dimensional arrangement of atoms within the molecule, which is essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be inferred from the types of chemical reactions they undergo. The papers provided do not directly discuss the chemical reactions of "4-chloro-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide," but they do mention the reactivity of similar compounds. For example, the formation of dimeric pairs through intermolecular hydrogen bonds is noted in the paper discussing N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide . Such interactions are important for the compound's stability and biological function.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are characterized by various analytical techniques. The paper on the preparation and characterization of two crystalline forms of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) discusses the use of X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy to determine the properties of the compound . These properties include thermal stability, melting points, and spectroscopic signatures, which are essential for the development of pharmaceutical agents.

科学研究应用

分子相互作用和药效团模型

与目标化合物相关的拮抗剂 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-羧酰胺已对其与 CB1 大麻素受体的相互作用进行了研究。分子轨道方法揭示了各种构象,通过与受体的不同的空间和静电相互作用对拮抗活性做出贡献。本研究提出,某些取代基的独特空间取向赋予中性拮抗剂或反向激动剂活性,具体取决于受体相互作用 (Shim 等,2002).

聚酰胺的合成和性质

基于源自 4-叔丁基邻苯二酚的双(醚羧酸)或双(醚胺)的邻接聚酰胺的研究表明,合成了具有高热稳定性和极性溶剂中溶解度的非晶态聚酰胺。这些聚酰胺表现出有用的热稳定性和机械性能,与材料科学应用相关 (Hsiao 等,2000).

益智剂和合成

1,4-二取代 2-氧代吡咯烷和相关化合物的合成探索了潜在的益智剂,突出了吡咯烷衍生物的化学多功能性和治疗潜力。该研究详细阐述了合成路线和初步活性测试,表明这些化合物在药物开发中的广泛适用性 (Valenta 等,1994).

抗结核活性

4-(苄氧基)-N-(3-氯-2-(取代苯基)-4-氧代氮杂环丁烷-1-基)苯甲酰胺的超声辅助合成显示出显着的抗结核活性。这项研究强调了创新合成方法的重要性及其在开发针对结核病的新型治疗剂中的作用 (Nimbalkar 等,2018).

Bischler-Napieralski 反应

N-(4-芳基-4-羟丁基)苯甲酰胺的 Bischler-Napieralski 反应的研究,导致了 3-芳基亚甲基-4,5-二氢-3H-吡咯的合成,例证了吡咯烷衍生物在有机化学中的合成效用。这项工作提供了对基于吡咯烷的化合物可实现的结构和合成多样性的见解 (Browne 等,1981).

属性

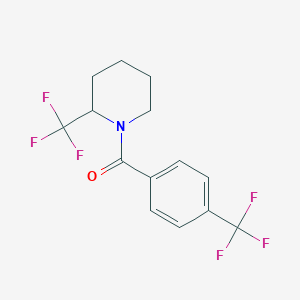

IUPAC Name |

4-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O4/c1-25-16-8-7-15(10-17(16)26-2)22-11-14(9-18(22)23)21-19(24)12-3-5-13(20)6-4-12/h3-8,10,14H,9,11H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKUKGNWIYWCHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2531236.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2531239.png)

![N-[4-(dimethylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B2531242.png)

![Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B2531243.png)

![2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2531252.png)

![(2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2531253.png)

![2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2531255.png)

![6-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B2531257.png)